molecular formula C14H16N4O3 B5779332 2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one

2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one

Cat. No. B5779332
M. Wt: 288.30 g/mol
InChI Key: UKJXLSIAKZHAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one is a chemical compound that has been widely used in scientific research. It is a quinazoline derivative that has been found to have significant biological activity.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one involves the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of protein kinase C and to block the binding of certain ligands to the serotonin receptor. It has also been found to inhibit the activity of the enzyme tyrosine kinase.
Biochemical and Physiological Effects:
2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in certain cell lines. It has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one in lab experiments include its high potency and selectivity. It is also relatively easy to synthesize and purify. However, its high potency can also be a limitation, as it may cause non-specific effects at higher concentrations. It may also have limited solubility in certain solvents.

Future Directions

There are several future directions for research involving 2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one. One area of research could be to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another area of research could be to study its effects on different cellular signaling pathways and to identify potential targets for drug development. Additionally, further studies could be conducted to optimize its synthesis and purification methods, as well as to develop new analogs with improved properties.
Conclusion:
2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one is a quinazoline derivative that has been extensively used in scientific research. Its high potency and selectivity make it a valuable tool for studying various biological processes. Its mechanism of action involves the inhibition of certain enzymes and receptors, and it has been found to have various biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that must be considered. There are several future directions for research involving 2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one, and further studies could lead to the development of new therapeutic agents and improved synthesis methods.

Synthesis Methods

The synthesis of 2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one involves the reaction of 2,3-dimethyl-4-nitroquinazoline with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one has been extensively used in scientific research as a tool to study various biological processes. It has been found to be effective in inhibiting the activity of certain enzymes and receptors. It has also been used to study the effects of various compounds on cellular signaling pathways.

properties

IUPAC Name

2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-15-11-7-10(18(20)21)8-12(17-5-3-4-6-17)13(11)14(19)16(9)2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJXLSIAKZHAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])N3CCCC3)C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl-7-nitro-5-(pyrrolidin-1-yl)quinazolin-4(3H)-one

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